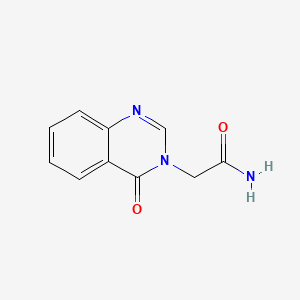

3(4H)-Quinazolineacetamide, 4-oxo-

Übersicht

Beschreibung

3(4H)-Quinazolineacetamide, 4-oxo- is a nitrogen-containing heterocyclic compound with a chromenopyridine nucleus. It exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . Its chemical structure consists of a quinazoline ring fused with a chromone moiety.

Synthesis Analysis

An efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines has been reported. This reaction occurs under catalyst-free conditions in an environmentally friendly medium (ethanol–water). The process avoids traditional recrystallization and chromatographic purification methods, making it concise and efficient .

Molecular Structure Analysis

The molecular formula of 3(4H)-Quinazolineacetamide, 4-oxo- is C₁₇H₁₉N₃O₂S. Its molecular weight is approximately 329.424 g/mol . The compound’s structure comprises a quinazoline ring, a chromone unit, and an acetamide group.

Wissenschaftliche Forschungsanwendungen

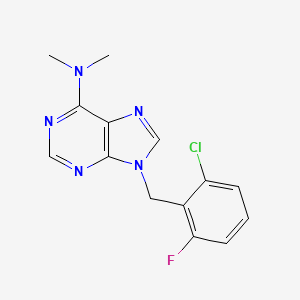

Anti-HIV Integrase Evaluation

The compound has been used in the design and synthesis of 4-Oxo-4H-quinolizine-3-carboxylic acid derivatives bearing sulfamido, carboxylamido, benzimidazole and benzothiazole substituents . These compounds were screened for possible HIV integrase inhibitory activity . This research is significant in the development of new treatments for HIV infections .

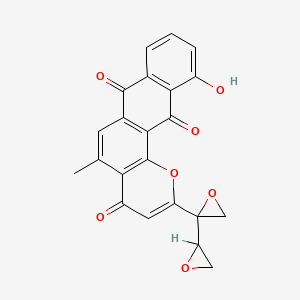

Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes

The compound has been used in the synthesis of eight hydroxy- and 2-oxopyranochromone-3-carboxaldehydes . These compounds were then reacted with 2-hydroxyaniline, 2,4-dinitrophenylhydrazine and 2-benzothiazolylhydrazine . The products were confirmed by IR, NMR spectral and elemental analysis data .

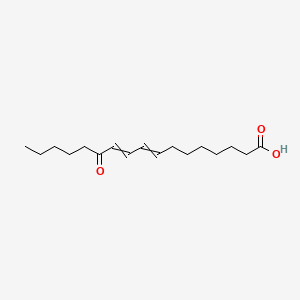

Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid

The compound is an important intermediate in many biologically active compounds . A rapid synthetic method for compound 8 was established . This research is significant in the development of new synthetic methods for biologically active compounds .

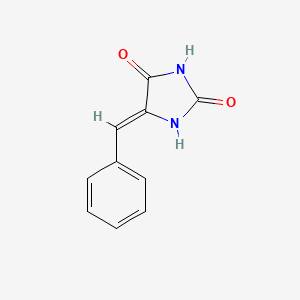

Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate

The compound has been used in the synthesis of seventeen novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate and -carboxamide derivatives . These compounds were evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . This research is significant in the development of new treatments for cancer .

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit hiv integrase , suggesting that this compound might also target viral enzymes.

Mode of Action

It’s suggested that similar compounds sequester the divalent cofactors (mg2+) in the hiv integrase active site, blocking access of a host dna to the integrase . This mechanism prevents the integration of the viral genome into the host’s DNA, thereby inhibiting viral replication.

Biochemical Pathways

Given its potential role as an hiv integrase inhibitor, it likely impacts the viral replication pathway .

Pharmacokinetics

Similar compounds have been reported to exhibit no significant cytotoxicity at a concentration of 100 μm , suggesting that they might have favorable bioavailability and safety profiles.

Result of Action

Similar compounds have been reported to display moderate hiv-1 inhibition rate , suggesting that this compound might also have antiviral activity.

Eigenschaften

IUPAC Name |

2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-8-4-2-1-3-7(8)10(13)15/h1-4,6H,5H2,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURQMXYRTCZABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167593 | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16347-71-0 | |

| Record name | 4-Oxo-3(4H)-quinazolineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16347-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)